molecular formula C21H26N2O3S B11244025 1-(benzylsulfonyl)-N-(3-methylbenzyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11244025
M. Wt: 386.5 g/mol
InChI Key: UTURWVBKNYOFLK-UHFFFAOYSA-N
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Description

N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbenzylamine with phenylmethanesulfonyl chloride to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and aromatic rings. This structure provides specific chemical properties and reactivity that are distinct from other similar compounds .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-17-7-5-10-19(13-17)14-22-21(24)20-11-6-12-23(15-20)27(25,26)16-18-8-3-2-4-9-18/h2-5,7-10,13,20H,6,11-12,14-16H2,1H3,(H,22,24)

InChI Key

UTURWVBKNYOFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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